![molecular formula C10H7ClO4 B2764221 7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid CAS No. 890646-72-7](/img/structure/B2764221.png)
7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
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Overview
Description
7-chloro-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the CAS Number: 1596904-56-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid is C10H5ClO4 . The InChI Code is 1S/C10H5ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid is 224.6 . It is a powder at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has been conducted on related chloro and fluoro-substituted isochromene compounds, demonstrating their importance in synthetic chemistry. For instance, the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide highlights the role of similar structures in developing new therapeutic agents, where key steps involve the formation of cyclic alkenyl ethers with dual role Pd(II) catalysts (Mondal et al., 2003).
Antibacterial Applications
The design and synthesis of pyridonecarboxylic acids as antibacterial agents, involving chloro and fluoro substitutions, showcase the antimicrobial potential of compounds within this class. These studies contribute to the understanding of structure-activity relationships and the development of more effective antibacterial drugs (Egawa et al., 1984).
Molecular Structure and Analysis
Investigations into the molecular structures of related chloro and fluoro-substituted compounds, such as the X-ray structure analysis of achiral heterotopic isochromene derivatives, provide foundational knowledge on the physicochemical properties and potential applications of these molecules in material science and drug design (Barili et al., 2001).
Carboxylic Acid Functionality in Supramolecular Chemistry
The interaction of carboxylic acids with Lewis acids like B(C6F5)3 to form adducts sheds light on the role of carboxylic acids as Lewis bases. This research area explores the implications for catalysis, organometallic chemistry, and the development of new materials with enhanced properties (Mitu & Baird, 2006).
Fluorescence and Material Sciences
The synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids in the solid state illustrate the potential of these compounds in developing new fluorescent materials. Such research is crucial for the advancement of optical materials, sensors, and imaging technologies (Shi et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKLQENEDYQPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid |
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